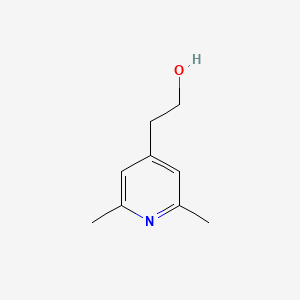

4-Pyridineethanol, 2,6-dimethyl-

Beschreibung

Contextual Significance of Pyridine-Based Chemical Structures in Organic Synthesis and Materials Science

Pyridine (B92270), a heterocyclic organic compound with the chemical formula C₅H₅N, is a cornerstone of modern chemistry. orgsyn.org Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives are integral to numerous applications. orgsyn.orggoogle.com In organic synthesis, the pyridine ring serves as a fundamental building block for a wide array of more complex molecules. Its weakly basic nature allows it to function as a catalyst and a polar, non-reactive solvent in various reactions. nih.gov The nitrogen atom imparts distinct reactivity to the ring, making it a valuable scaffold in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. prepchem.comnist.gov

In the field of materials science, pyridine-based structures are explored for their unique electronic and optical properties. They are incorporated into polymers, dyes, and ligands for metal complexes, contributing to the development of materials with tailored functionalities. nist.gov For instance, the ability of the pyridine nitrogen to coordinate with metal ions is harnessed in the creation of metal-organic frameworks (MOFs) and catalysts. thegoodscentscompany.com

Overview of Pyridineethanol Architectures and Alkyl-Substituted Pyridine Frameworks

Pyridineethanol Architectures: The introduction of an ethanol (B145695) group onto a pyridine ring gives rise to pyridineethanol scaffolds. These bifunctional molecules, containing both a hydroxyl group and a pyridine ring, are valuable intermediates in organic synthesis. The hydroxyl group can undergo a variety of chemical transformations, such as oxidation to aldehydes or carboxylic acids, or substitution with other functional groups. cymitquimica.com This versatility makes pyridineethanols useful precursors for creating a diverse range of more complex molecules. For example, 2-(2-pyridyl)ethanol derivatives have been shown to react with aryl and alkenyl chlorides in palladium-catalyzed reactions. nih.gov

Alkyl-Substituted Pyridine Frameworks: The properties and reactivity of the pyridine ring can be significantly modulated by the presence of alkyl substituents. Alkyl groups, such as methyl groups, can influence the basicity, solubility, and steric environment of the pyridine nucleus. chemicalbook.com Dimethylated pyridines, also known as lutidines, are a prominent class of alkyl-substituted pyridines. chemicalbook.com The position of the methyl groups on the pyridine ring is crucial in determining the compound's specific characteristics and its utility in synthesis. The synthesis of substituted pyridines can be achieved through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of a β-keto acid, an aldehyde, and ammonia. orgsyn.org More contemporary methods offer flexible routes to a wide array of substituted pyridines. For instance, 2,6-dimethylpyridine (B142122) can be synthesized from ethyl acetoacetate (B1235776) and formaldehyde (B43269) in the presence of an amine catalyst. orgsyn.org

Specific Focus on 4-Pyridineethanol (B1362647), 2,6-dimethyl- as a Distinct Chemical Entity

4-Pyridineethanol, 2,6-dimethyl- is a specific isomer within the broader class of dimethyl-substituted pyridineethanols. Its structure features a pyridine ring with methyl groups at positions 2 and 6, and an ethanol substituent at the 4-position. While comprehensive research dedicated exclusively to this compound is limited, its chemical properties and potential reactivity can be inferred from the behavior of its constituent parts and related molecules.

The 2,6-dimethyl substitution pattern sterically hinders the nitrogen atom, which can influence its basicity and coordinating ability. The ethanol group at the 4-position is electronically and sterically accessible for chemical modifications. The synthesis of this specific isomer would likely involve a multi-step process, potentially starting from a pre-functionalized 2,6-dimethylpyridine derivative. For example, a possible route could involve the lithiation of 4-bromo-2,6-lutidine followed by reaction with an appropriate electrophile to introduce the ethanol moiety. A similar strategy is employed in the synthesis of 2,6-Dimethyl-4-(tributylstannyl)pyridine. prepchem.com

To provide a comparative context for the properties of 4-Pyridineethanol, 2,6-dimethyl-, the following table summarizes key data for related pyridine derivatives.

| Property | 2,6-Dimethylpyridine chemicalbook.com | 2-Pyridineethanol | 2,6-Pyridinedimethanol | 4-Ethyl-2,6-dimethylpyridine nist.gov |

| Molecular Formula | C₇H₉N | C₇H₉NO | C₇H₉NO₂ | C₉H₁₃N |

| Molecular Weight | 107.15 g/mol | 123.15 g/mol | 139.15 g/mol | 135.21 g/mol |

| CAS Number | 108-48-5 | 103-74-2 | 1195-59-1 | 36917-36-9 |

| Boiling Point | 144 °C | 114-116 °C/9 mmHg nih.gov | Not available | Not available |

| Density | 0.927 g/mL | 1.093 g/mL nih.gov | Not available | Not available |

Interactive Data Table: Properties of Related Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,6-Dimethylpyridine | C₇H₉N | 107.15 | 108-48-5 |

| 2-Pyridineethanol | C₇H₉NO | 123.15 | 103-74-2 |

| 2,6-Pyridinedimethanol | C₇H₉NO₂ | 139.15 | 1195-59-1 |

| 4-Ethyl-2,6-dimethylpyridine | C₉H₁₃N | 135.21 | 36917-36-9 |

| Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | C₁₀H₁₁NO₅ | 225.20 | 852936-60-8 |

| 2,6-dimethyl pyridin-4-ol | C₇H₉NO | 123.15 | 13603-44-6 |

| Pyridine, 2-ethyl-4,6-dimethyl- | C₉H₁₃N | 135.21 | 1124-35-2 |

| 4,6-Dimethyl-2-pyrimidone | C₆H₈N₂O | 124.14 | 108-79-2 |

The study of specific isomers like 4-Pyridineethanol, 2,6-dimethyl- is crucial for advancing our understanding of structure-property relationships in heterocyclic chemistry. Further research into its synthesis, characterization, and potential applications would be a valuable contribution to the field.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H13NO |

|---|---|

Molekulargewicht |

151.21 g/mol |

IUPAC-Name |

2-(2,6-dimethylpyridin-4-yl)ethanol |

InChI |

InChI=1S/C9H13NO/c1-7-5-9(3-4-11)6-8(2)10-7/h5-6,11H,3-4H2,1-2H3 |

InChI-Schlüssel |

LHWPRBVTJDLUCO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=N1)C)CCO |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Pathways of 4 Pyridineethanol, 2,6 Dimethyl

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which influences its reactivity towards both electrophiles and nucleophiles. The presence of two electron-donating methyl groups at the ortho- and meta-positions relative to the nitrogen partially mitigates this effect, while the ethanol (B145695) substituent at the para-position further modulates the ring's electronic properties.

Compared to benzene (B151609), the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS) because the nitrogen atom withdraws electron density and can be protonated under the acidic conditions often required for these reactions. rsc.orgmasterorganicchemistry.com Protonation of the nitrogen creates a pyridinium (B92312) ion, which is even more strongly deactivated.

However, the presence of activating groups can facilitate substitution. For the parent compound 2,6-lutidine, nitration can be achieved to yield 3-nitro-2,6-lutidine. sigmaaldrich.com In the case of 4-Pyridineethanol (B1362647), 2,6-dimethyl-, the combined electron-donating effects of the two methyl groups and the ethanol group would direct incoming electrophiles primarily to the 3- and 5-positions (ortho to the ethanol group and meta to the nitrogen). Halogenation of pyridine rings typically requires harsh conditions or specialized reagents to overcome the ring's low nucleophilicity. chemrxiv.orgnih.gov For instance, methods have been developed that use phosphine (B1218219) reagents or Zincke imine intermediates to achieve halogenation under milder conditions. chemrxiv.orgnih.gov

Table 1: Example of Electrophilic Nitration of a Related Compound

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2,6-Lutidine | Nitrating agent | 3-Nitro-2,6-lutidine | sigmaaldrich.com |

Nucleophilic aromatic substitution (NAS) on an unmodified pyridine ring is generally difficult. The reaction typically requires a good leaving group at the 2- or 4-position and is facilitated by the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate (Meisenheimer complex). youtube.comstackexchange.com

For 4-Pyridineethanol, 2,6-dimethyl- to undergo NAS at the ring, it must first be activated. A common strategy is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This N-oxide is more susceptible to both electrophilic and nucleophilic attack. Activation of the N-oxide with a reagent like triflic anhydride (B1165640) (Tf₂O) or mesyl chloride (MsCl) facilitates the addition of nucleophiles, predominantly at the 2-position. acs.org This regioselectivity is attributed to the electronic properties and relative stability of the reaction intermediates. stackexchange.comacs.org

Table 2: General Conditions for Nucleophilic Addition to Activated Pyridine N-Oxides

| Activation Reagent | Base | Nucleophile | Position of Attack | Reference |

|---|---|---|---|---|

| Triflic anhydride (Tf₂O) | - | O-vinylhydroxylamines | 2-position | acs.org |

| Mesyl chloride (MsCl) | 2,6-Lutidine | O-vinylhydroxylamines | 2-position | acs.org |

The pyridine nucleus is relatively resistant to oxidation. Under strong oxidizing conditions, the alkyl side chains are more likely to react. For example, the oxidation of 2,6-lutidine with strong agents like potassium permanganate (B83412) (KMnO₄) leads to the formation of 2,6-pyridinedicarboxylic acid, where the methyl groups are oxidized. Milder oxidation with air can yield 2,6-diformylpyridine. wikipedia.org For 4-Pyridineethanol, 2,6-dimethyl-, it is expected that both the methyl groups and the ethanol side chain would be susceptible to oxidation before the aromatic ring itself.

Conversely, the pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. This transformation is a key method for synthesizing piperidine derivatives, which are common motifs in pharmaceuticals. rsc.org The reduction requires a catalyst and a hydrogen source, and various systems have been developed to achieve this for substituted pyridines. researchgate.netacs.org The choice of catalyst and reaction conditions can be tuned for efficiency and to tolerate other functional groups within the molecule.

Table 3: Conditions for Catalytic Hydrogenation of Substituted Pyridines

| Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| PtO₂ (Adams' catalyst) | Glacial Acetic Acid | 50-70 bar H₂ | Piperidine derivative | researchgate.netresearchgate.net |

| Rh₂O₃ | Trifluoroethanol (TFE) | 5 bar H₂, 40 °C | Piperidine derivative | rsc.org |

| Rh/C | - | - | Piperidine derivative | acs.org |

| B(C₆F₅)₃ / HBpin | Toluene | 3 MPa H₂, 80 °C | Piperidine derivative | sci-hub.se |

Transformations of the Ethanol Side Chain

The primary alcohol of the ethanol side chain is a versatile functional group that can undergo a variety of transformations, including interconversions and elimination reactions.

The hydroxyl group of 4-Pyridineethanol, 2,6-dimethyl- can be readily converted into other functional groups.

Esterification: The alcohol can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. masterorganicchemistry.com Alternatively, more reactive acylating agents such as acetic anhydride, often with a base like pyridine or 4-(dimethylamino)pyridine (DMAP) as a catalyst, can be used to form the corresponding acetate (B1210297) ester. medcraveonline.commedcraveonline.com

Etherification: The formation of ethers from the ethanol side chain can be achieved through various methods. For instance, the Williamson ether synthesis involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another important method is the Mitsunobu reaction, which allows for the formation of ethers under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). 2,6-Lutidine, a related compound, is often used as a sterically hindered, non-nucleophilic base in reactions to form silyl (B83357) ethers, which serve as protecting groups for alcohols. chemicalbook.com

The ethanol side chain can undergo dehydration to form the corresponding vinylpyridine derivative, 2,6-dimethyl-4-vinylpyridine. This elimination reaction is typically promoted by heat or chemical dehydrating agents.

A known method for the dehydration of 2-pyridine ethanol involves heating with a strong inorganic alkali, such as sodium hydroxide, at high temperatures (100-250 °C). google.com This process can be carried out in an aqueous solution, with the vinylpyridine product often being removed by simultaneous distillation. google.com It has also been noted that pyridineethanol derivatives can undergo dehydration at temperatures above 150°C, which can be a competing side reaction during their synthesis. google.com The resulting 2,6-dimethyl-4-vinylpyridine is a monomer that can be used in polymerization reactions. A potential side product during the dehydration reaction, especially under harsh conditions, is the polymerization of the highly reactive vinylpyridine product.

Role as a Chemical Intermediate in Organic Synthesis

4-Pyridineethanol, 2,6-dimethyl-, a heterocyclic compound, presents itself as a potentially versatile intermediate in the realm of organic synthesis. Its molecular architecture, which includes a pyridine ring adorned with a primary alcohol functional group and two methyl substituents, opens the door to a variety of chemical modifications. The hydroxyl group is a key feature, influencing the compound's reactivity and solubility characteristics. Furthermore, the methyl groups at positions 2 and 6 create steric hindrance around the nitrogen atom, which can guide the regioselectivity of reactions targeting the pyridine core.

While specific literature detailing the polymerization of 4-Pyridineethanol, 2,6-dimethyl- is not extensive, its structural analogy to other pyridineethanols points to its promise as a building block for vinylpyridine polymers. The established synthesis of 4-vinylpyridine (B31050) proceeds through the dehydration of 4-pyridineethanol. google.comguidechem.com This transformation is typically achieved by heating the alcohol with a dehydrating agent.

Following this known chemistry, a feasible route to 2,6-dimethyl-4-vinylpyridine would involve the dehydration of 4-Pyridineethanol, 2,6-dimethyl-. The resultant monomer, 2,6-dimethyl-4-vinylpyridine, could subsequently be polymerized to form poly(2,6-dimethyl-4-vinylpyridine). It is known that vinylpyridine polymers like poly(2-vinylpyridine) and poly(4-vinylpyridine) can be synthesized through solution polymerization. nih.gov

Table 1: Plausible Synthesis of Poly(2,6-dimethyl-4-vinylpyridine)

| Step | Reactant | Reagent/Conditions | Product |

| 1. Dehydration | 4-Pyridineethanol, 2,6-dimethyl- | Heat, Dehydrating Agent (e.g., NaOH) | 2,6-Dimethyl-4-vinylpyridine |

| 2. Polymerization | 2,6-Dimethyl-4-vinylpyridine | Initiator (e.g., BPO), Solvent (e.g., IPA), Heat | Poly(2,6-dimethyl-4-vinylpyridine) |

This table outlines a hypothetical reaction pathway based on established syntheses of analogous compounds.

The polymer produced would belong to the larger family of poly(vinylpyridine)s, which are utilized in the creation of functional materials. For example, polymers incorporating substituted pyridine units have been explored for their capabilities in ion sensing. rsc.org

In the course of a multi-step organic synthesis, the protection of carboxylic acids is a fundamental strategy to prevent their unwanted participation in reactions. nih.gov A prevalent method for achieving this is the conversion of the carboxylic acid to an ester. The selection of the alcohol for this esterification is pivotal, as it dictates the stability of the ester and the conditions necessary for its eventual removal.

Alcohols with significant steric bulk are frequently used to create esters that are stable under specific reaction conditions, thereby providing an orthogonal protection strategy. The molecular structure of 4-Pyridineethanol, 2,6-dimethyl-, featuring two methyl groups adjacent to the pyridine nitrogen, introduces a degree of steric hindrance that could make it a suitable candidate for a protecting group for carboxylic acids.

The esterification of a carboxylic acid with 4-Pyridineethanol, 2,6-dimethyl- would yield a 2-(2,6-dimethylpyridin-4-yl)ethyl ester. The stability of this ester would be enhanced by the steric bulk of the substituted pyridine moiety.

A variety of methods are available for the esterification of carboxylic acids, including those that are effective with sterically hindered alcohols. organic-chemistry.org For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is a well-established and effective method. organic-chemistry.org An alternative strategy employs coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). researchgate.net

Table 2: Potential Esterification of a Carboxylic Acid with 4-Pyridineethanol, 2,6-dimethyl-

| Carboxylic Acid (R-COOH) | Alcohol | Coupling Reagent/Catalyst | Protected Carboxylic Acid (Ester) |

| Generic Carboxylic Acid | 4-Pyridineethanol, 2,6-dimethyl- | DCC, DMAP | R-COO-CH₂CH₂-(2,6-dimethylpyridine) |

| Generic Carboxylic Acid | 4-Pyridineethanol, 2,6-dimethyl- | DMTMM | R-COO-CH₂CH₂-(2,6-dimethylpyridine) |

The removal of such a protecting group would likely be possible under standard ester cleavage conditions, though the optimal conditions would require experimental validation. The capacity to selectively introduce and remove this group would establish 4-Pyridineethanol, 2,6-dimethyl- as a valuable asset in the toolbox of complex organic synthesis.

Coordination Chemistry and Ligand Properties of 4 Pyridineethanol, 2,6 Dimethyl

Ligand Design Principles for Pyridineethanol Derivatives

The design of pyridineethanol derivatives as ligands is guided by the desire to combine the coordinating ability of the pyridine (B92270) nitrogen with the functional versatility of the hydroxyl group. The pyridine ring provides a robust, aromatic scaffold with a nitrogen atom that acts as a Lewis base, readily coordinating to a wide range of metal ions. wikipedia.orgresearchgate.net The position of the ethanol (B145695) substituent on the pyridine ring is a critical design parameter.

In the case of 4-Pyridineethanol (B1362647), 2,6-dimethyl-, the ethanol group is situated at the para-position relative to the pyridine nitrogen. This positioning prevents the hydroxyl group from acting as a chelating agent in conjunction with the pyridine nitrogen for a single metal center. Instead, it introduces the potential for the ligand to act as a bridging unit between two different metal centers, with the pyridine nitrogen coordinating to one metal and the hydroxyl oxygen to another. This bridging capability is a key principle in the design of coordination polymers and metal-organic frameworks. rsc.org

Metal Complex Formation with Transition Metals

Transition metal complexes of pyridine-based ligands have been extensively studied. wikipedia.orgjscimedcentral.comnih.gov The formation of complexes with 4-Pyridineethanol, 2,6-dimethyl- is anticipated to follow similar principles, with the pyridine nitrogen being the primary coordination site. The lone pair of electrons on the nitrogen atom can form a coordinate covalent bond with a variety of transition metal ions. wikipedia.org

The general synthesis of such complexes would likely involve the reaction of a transition metal salt (e.g., chlorides, nitrates, acetates) with the ligand in a suitable solvent, such as ethanol or methanol. jscimedcentral.comnih.gov The stoichiometry of the reaction and the choice of metal ion would dictate the final structure of the complex.

Chelation Modes and Coordination Geometries

Due to the para-position of the ethanol group, 4-Pyridineethanol, 2,6-dimethyl- is expected to act primarily as a monodentate ligand through the pyridine nitrogen. However, the presence of the hydroxyl group opens up the possibility of it acting as a bridging ligand, connecting two metal centers. This could lead to the formation of dinuclear or polynuclear complexes and coordination polymers.

The coordination geometry around the metal center will be influenced by the metal ion's preferred coordination number and the steric bulk of the ligand. The 2,6-dimethyl groups on the pyridine ring will exert significant steric hindrance around the nitrogen donor atom. This steric crowding could favor lower coordination numbers or lead to distorted geometries. For instance, with a metal ion that typically forms octahedral complexes, the steric bulk might result in a tetragonally distorted octahedron. wikipedia.org

Table 1: Predicted Coordination Properties of 4-Pyridineethanol, 2,6-dimethyl-

| Feature | Predicted Characteristic | Rationale |

| Primary Coordination Site | Pyridine Nitrogen | The nitrogen lone pair is a strong Lewis base. |

| Secondary Coordination Site | Hydroxyl Oxygen | Can act as a donor to a second metal center. |

| Chelation Mode | Monodentate (N-donor) or Bridging (N, O-donor) | Para-substitution prevents intramolecular N,O-chelation. |

| Influence of 2,6-Me₂ | Steric Hindrance | Methyl groups flank the primary coordination site. |

| Potential Geometries | Distorted Tetrahedral, Square Planar, or Octahedral | Dependent on the metal ion and steric constraints. |

Spectroscopic Signatures of Metal-Ligand Interactions

The coordination of 4-Pyridineethanol, 2,6-dimethyl- to a metal ion would be expected to produce distinct changes in its spectroscopic properties.

Infrared (IR) Spectroscopy: The C=N stretching vibration of the pyridine ring, typically observed in the 1580-1620 cm⁻¹ region, would be expected to shift to a higher frequency upon coordination to a metal center. This shift is a hallmark of pyridine-metal bond formation. The O-H stretching frequency of the ethanol group (around 3200-3400 cm⁻¹) would also be sensitive to coordination. If the hydroxyl group is involved in coordination, this band would likely shift to a lower frequency and may broaden.

¹H NMR Spectroscopy: The chemical shifts of the pyridine ring protons would be altered upon coordination. The protons ortho and meta to the nitrogen (at the 3- and 5-positions) would likely experience a downfield shift due to the deshielding effect of the metal ion.

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes would be dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions of the metal ion. The position and intensity of these bands would be dependent on the specific transition metal and the coordination geometry.

Magnetic Properties of Coordination Compounds

The magnetic properties of coordination compounds formed with 4-Pyridineethanol, 2,6-dimethyl- would be determined by the electronic configuration of the transition metal ion and the geometry of the complex. researchgate.netgcnayanangal.comnumberanalytics.com

In cases where the ligand bridges two metal centers, magnetic coupling between the metal ions can occur. This can lead to either ferromagnetic (parallel alignment of spins) or antiferromagnetic (antiparallel alignment of spins) interactions, which would be observable in variable-temperature magnetic susceptibility measurements. researchgate.net

Supramolecular Assembly and Coordination Polymers

The bifunctional nature of 4-Pyridineethanol, 2,6-dimethyl- makes it a promising candidate for the construction of supramolecular assemblies and coordination polymers. rsc.org The directional bonding of the pyridine nitrogen combined with the potential for the hydroxyl group to participate in hydrogen bonding or coordinate to another metal center can lead to the formation of extended one-, two-, or three-dimensional networks.

The formation of such supramolecular structures is often influenced by factors such as the choice of metal ion, the counter-anion, and the solvent used during crystallization. nih.gov The steric bulk of the 2,6-dimethyl groups could play a significant role in directing the self-assembly process, potentially leading to the formation of porous frameworks with specific guest inclusion properties.

Influence of Alkyl Substitution on Ligand Behavior and Coordination Properties

The presence of the two methyl groups at the 2 and 6 positions of the pyridine ring has a profound impact on the ligand's behavior.

Steric Effects: The primary influence is steric hindrance. nih.govnih.govrsc.orgacs.org The methyl groups flank the nitrogen donor atom, making it more difficult for the ligand to approach and bind to a metal center compared to unsubstituted pyridine. This steric bulk can lead to longer metal-nitrogen bond distances and can influence the preferred coordination number and geometry of the resulting complex. For example, it might favor the formation of four-coordinate complexes over six-coordinate ones.

Electronic Effects: Alkyl groups are electron-donating through an inductive effect. lehigh.edu The two methyl groups in 4-Pyridineethanol, 2,6-dimethyl- would increase the electron density on the pyridine ring, making the nitrogen atom a stronger Lewis base. This increased basicity would generally lead to the formation of more stable metal-ligand bonds, assuming steric hindrance is not prohibitive.

Catalytic Applications of Pyridineethanol Derivatives and Analogues

Organocatalysis Mediated by Pyridine (B92270) Moieties

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to function as a nucleophilic or basic catalyst. The catalytic activity can be finely tuned by the introduction of various substituents onto the pyridine ring.

Applications in Acylation and Related Esterification Reactions

Pyridine and its derivatives are well-known catalysts for acylation reactions, activating acylating agents such as acid anhydrides and acyl chlorides. The catalytic cycle typically involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon of the acylating agent, forming a highly reactive N-acylpyridinium intermediate. reddit.com This intermediate is then more susceptible to attack by a nucleophile, such as an alcohol, to form the ester product, regenerating the pyridine catalyst.

While simple pyridine can be effective, substituted pyridines often exhibit superior catalytic activity. For instance, 4-(N,N-dimethylamino)pyridine (DMAP) is a highly efficient acylation catalyst. researchgate.net The electron-donating dimethylamino group at the 4-position significantly enhances the nucleophilicity of the ring nitrogen.

In the case of 4-Pyridineethanol (B1362647), 2,6-dimethyl- , the presence of two methyl groups at the 2 and 6 positions introduces significant steric hindrance around the nitrogen atom. This steric bulk can influence its catalytic role. While it might reduce the rate of formation of the N-acylpyridinium intermediate compared to unhindered pyridines, it can be advantageous in certain contexts. For instance, sterically hindered pyridines like 2,6-lutidine are often used as non-nucleophilic bases to scavenge the acid produced during the reaction without competing with the primary nucleophile. acs.org The ethanol (B145695) group at the 4-position, being electron-donating, would be expected to enhance the basicity of the pyridine nitrogen.

| Catalyst | Key Feature | Role in Acylation |

| Pyridine | Unsubstituted | Nucleophilic catalyst |

| 4-(N,N-dimethylamino)pyridine (DMAP) | Strong electron-donating group | Highly active nucleophilic catalyst researchgate.net |

| 2,6-Lutidine | Sterically hindered | Non-nucleophilic base acs.org |

| 4-Pyridineethanol, 2,6-dimethyl- | Sterically hindered, electron-donating group | Potential as a non-nucleophilic base with enhanced basicity |

Hydrophosphonylation of Carbonyl Compounds

The hydrophosphonylation of carbonyl compounds, also known as the Pudovik reaction, is a crucial method for the synthesis of α-hydroxyphosphonates. This reaction involves the addition of a P-H bond across a C=O double bond. Organocatalysts, including pyridine derivatives, have been employed to facilitate this transformation, often under mild conditions. rsc.org

The catalytic role of pyridine derivatives in this context is typically as a Brønsted base. The pyridine nitrogen can deprotonate the phosphite, increasing its nucleophilicity and promoting its attack on the carbonyl carbon. youtube.com The efficiency of the catalyst can be influenced by its basicity and steric environment.

For 4-Pyridineethanol, 2,6-dimethyl- , the electron-donating effect of the methyl and ethanol groups would increase the basicity of the nitrogen atom, potentially enhancing its ability to activate the phosphite. However, the steric hindrance from the 2,6-dimethyl substitution might impede its interaction with bulky carbonyl substrates or phosphites. Research on diethyl 2-pyridylphosphonate has shown it to be an effective catalyst for the hydrosilylation of aldehydes, acting as a bidentate Lewis base to activate the hydrosilane. analis.com.my This suggests that the specific positioning of functional groups on the pyridine ring is critical for catalytic efficacy.

Mechanism of Pyridine-Assisted Catalysis

The mechanism of pyridine-assisted catalysis is fundamentally dependent on the nature of the reaction.

In nucleophilic catalysis , as seen in many acylation reactions, the pyridine nitrogen directly participates in the reaction by forming a covalent intermediate with the substrate. The key steps are:

Nucleophilic attack of the pyridine on the electrophile (e.g., an acyl chloride) to form a highly reactive pyridinium (B92312) salt.

Attack of the primary nucleophile (e.g., an alcohol) on the activated intermediate.

Release of the product and regeneration of the pyridine catalyst.

In general base catalysis , the pyridine derivative does not form a covalent bond with the substrate. Instead, it facilitates the reaction by deprotonating a reagent, thereby increasing its nucleophilicity. This is a common mechanism in reactions like the hydrophosphonylation of aldehydes. The pyridine abstracts a proton from the phosphite, generating a more potent nucleophile that then attacks the carbonyl compound.

The steric hindrance in 4-Pyridineethanol, 2,6-dimethyl- would likely favor a general base catalysis mechanism over a nucleophilic one, as the bulky methyl groups would disfavor the formation of a sterically demanding covalent intermediate at the nitrogen center. rsc.org

Metal-Catalyzed Reactions Employing Pyridineethanol Ligands

The pyridine nitrogen and the hydroxyl group of the ethanol substituent in 4-Pyridineethanol, 2,6-dimethyl- make it a potentially valuable bidentate ligand for transition metal catalysts. The electronic and steric properties of the ligand can significantly influence the activity and selectivity of the metal center.

Role in Polymerization Processes

Pyridine-based ligands have been extensively used in the development of catalysts for olefin polymerization. For instance, iron and cobalt complexes with pyridine-bis(imine) (PDI) ligands are highly active catalysts for ethylene (B1197577) polymerization. nih.gov The substituents on the pyridine ring and the imine nitrogen atoms play a crucial role in determining the catalyst's activity, thermal stability, and the properties of the resulting polymer. nih.gov

While there is no specific literature on the use of 4-Pyridineethanol, 2,6-dimethyl- in polymerization, studies on related systems with 2,6-bis(o-hydroxyalkyl)pyridine ligands in titanium-catalyzed ring-opening polymerization of lactide and ε-caprolactone have been reported. researchgate.net These studies show that the electronic and steric nature of the substituents on the pyridine and the hydroxyalkyl groups affect the catalytic activity. Electron-withdrawing groups on the pyridine ring or bulky groups on the hydroxyalkyl moiety were found to decrease the catalytic activity. researchgate.net This suggests that the electron-donating nature of the methyl groups in 4-Pyridineethanol, 2,6-dimethyl- could be beneficial for catalytic activity, while the steric bulk would need to be balanced for optimal performance.

| Ligand Type | Metal | Polymerization Type | Reference |

| Pyridine-bis(imine) (PDI) | Fe, Co | Ethylene Polymerization | nih.gov |

| 2,6-Bis(o-hydroxyalkyl)pyridine | Ti | Ring-Opening Polymerization | researchgate.net |

| 4-Pyridineethanol, 2,6-dimethyl- (Hypothetical) | Various transition metals | Potential for various polymerization reactions | N/A |

General Electrophilic or Nucleophilic Catalytic Transformations

The ability of the pyridine nitrogen in 4-Pyridineethanol, 2,6-dimethyl- to coordinate to a metal center can modulate the metal's Lewis acidity. This can be harnessed in various electrophilic catalytic transformations where the metal center activates a substrate towards nucleophilic attack.

Conversely, the coordinated ligand can also influence the nucleophilicity of the metal complex or participate directly in the catalytic cycle. The hydroxyl group of the ethanol substituent could act as a hemilabile arm, coordinating to and dissociating from the metal center during the catalytic cycle. This dynamic behavior can open up coordination sites and facilitate substrate binding and product release. morressier.com Such hemilability has been shown to be a key feature in controlling reactivity and selectivity in certain polymerization catalysts. morressier.com

Catalyst Regeneration and Reusability Studies

The economic viability and environmental sustainability of catalytic processes are significantly enhanced by the ability to regenerate and reuse the catalyst over multiple cycles without a substantial loss of activity. For catalysts derived from pyridineethanol and its analogues, particularly those based on the 2,6-dimethylpyridine (B142122) scaffold, reusability is a key focus of research. These studies often involve immobilizing the catalytic species on a solid support, which facilitates easy separation from the reaction mixture and subsequent reuse.

The regeneration and reusability of such catalysts are influenced by several factors, including the nature of the support material, the method of immobilization, and the specific reaction conditions. Common strategies to impart reusability include anchoring the pyridine-based catalyst onto polymeric supports, magnetic nanoparticles, or silica (B1680970).

Research into analogous pyridine-based catalytic systems has demonstrated effective reusability across various reactions. For instance, palladium nanoparticles immobilized on a poly(vinyl chloride)-supported pyridinium salt have been shown to be a stable and reusable catalyst for Suzuki-Miyaura cross-coupling reactions. This catalyst was successfully recovered and reused for at least six consecutive cycles with consistent activity. researchgate.net The recovery is often straightforward, involving simple filtration or, in the case of magnetically supported catalysts, the use of an external magnet. mdpi.com

Similarly, palladium complexes with imine-pyridine-imine ligands immobilized on graphene oxide have been employed as recyclable catalysts for the carbonylative homo-coupling of aryl halides. These catalysts could be reused for up to five cycles without a significant decrease in their catalytic performance. researchgate.net The stability of the catalyst is often attributed to the strong covalent or non-covalent linkages between the pyridine derivative and the support material, which prevents leaching of the active catalytic species into the reaction medium. nih.gov

In the context of analogues like 2,6-dimethylpyridine derivatives, studies have highlighted their role in facilitating catalytic cycles. For example, 2,6-dimethyl-4-(1-piperidyl)pyridine has been used as a hindered base to generate enolates in addition reactions. researchgate.net While this specific example does not detail catalyst recycling, the principle of using sterically hindered pyridines as recoverable organocatalysts is an active area of investigation.

The reusability of catalysts is typically evaluated by monitoring the product yield or conversion over a series of consecutive reaction runs. The results are often presented in a tabular format to showcase the catalyst's performance over time.

Table 1: Illustrative Reusability of a Generic Pyridine-Derivative Catalyst

| Cycle Number | Product Yield (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

| 5 | 90 |

This table is a generalized representation based on typical reusability studies of pyridine-based catalysts and does not represent data for "4-Pyridineethanol, 2,6-dimethyl-" specifically, as direct studies were not found.

The slight decrease in yield in later cycles can often be attributed to minor catalyst deactivation or mechanical loss during the recovery process. mdpi.com Regeneration of the catalyst, if required, might involve washing with a solvent to remove adsorbed impurities or thermal treatment to restore the active sites.

While specific, detailed research findings on the catalyst regeneration and reusability of "4-Pyridineethanol, 2,6-dimethyl-" are not extensively documented in the public domain, the principles established for structurally similar pyridine derivatives provide a strong indication of its potential as a recyclable catalyst. Future research would likely focus on immobilizing this compound or its metal complexes on suitable supports and evaluating its performance in repeated catalytic cycles for various organic transformations.

Spectroscopic Characterization Techniques for 4 Pyridineethanol, 2,6 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 4-Pyridineethanol (B1362647), 2,6-dimethyl-. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.

¹H NMR spectroscopy provides detailed information about the chemical environment of the protons within the molecule. The spectrum of 4-Pyridineethanol, 2,6-dimethyl- is characterized by several distinct signals corresponding to the aromatic, methyl, and ethanol (B145695) side-chain protons.

Methyl Protons (2,6-CH₃): The six protons of the two equivalent methyl groups at positions 2 and 6 of the pyridine (B92270) ring typically appear as a sharp singlet in the upfield region of the spectrum.

Aromatic Protons (C₃-H, C₅-H): The two chemically equivalent protons on the pyridine ring at positions 3 and 5 resonate as a singlet in the aromatic region.

Methylene (B1212753) Protons (-CH₂-): The ethanol side chain contains two distinct methylene groups. The protons of the methylene group adjacent to the pyridine ring (-CH₂-Ar) and the protons of the methylene group adjacent to the hydroxyl group (-CH₂-OH) are coupled to each other, resulting in two triplets.

Hydroxyl Proton (-OH): The signal for the hydroxyl proton can be a broad singlet, and its chemical shift is variable, depending on factors like solvent, concentration, and temperature, due to chemical exchange and hydrogen bonding.

Below is a table summarizing typical ¹H NMR spectral data.

| Proton Assignment | Typical Chemical Shift (δ) [ppm] | Multiplicity | Integration |

|---|---|---|---|

| 2,6-CH₃ | ~2.45 | Singlet (s) | 6H |

| -CH₂-Ar | ~2.80 | Triplet (t) | 2H |

| -CH₂-OH | ~3.80 | Triplet (t) | 2H |

| C₃-H, C₅-H | ~6.95 | Singlet (s) | 2H |

| -OH | Variable | Broad Singlet (br s) | 1H |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in 4-Pyridineethanol, 2,6-dimethyl- gives a distinct signal.

Methyl Carbons (2,6-CH₃): A single signal is observed for the two equivalent methyl carbons.

Methylene Carbons (-CH₂-): Two separate signals correspond to the two different methylene carbons in the ethanol side chain.

Aromatic Carbons: The pyridine ring shows three signals for its carbon atoms: one for the equivalent C-3 and C-5, one for the equivalent C-2 and C-6, and one for the C-4 carbon.

The following table presents characteristic ¹³C NMR chemical shifts.

| Carbon Assignment | Typical Chemical Shift (δ) [ppm] |

|---|---|

| 2,6-CH₃ | ~24.0 |

| -CH₂-Ar | ~35.0 |

| -CH₂-OH | ~61.5 |

| C-3, C-5 | ~121.0 |

| C-4 | ~148.0 |

| C-2, C-6 | ~157.0 |

To confirm the assignments from one-dimensional NMR spectra and to fully elucidate the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to establish proton-proton coupling relationships. For 4-Pyridineethanol, 2,6-dimethyl-, a key cross-peak would be observed between the signals of the -CH₂-Ar protons and the -CH₂-OH protons, confirming their connectivity in the ethanol chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon by linking the data from the ¹H and ¹³C NMR spectra.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present and intermolecular forces.

The IR spectrum of 4-Pyridineethanol, 2,6-dimethyl- displays characteristic absorption bands that correspond to the vibrations of its functional groups.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretching | 3400 - 3200 | A strong and broad band indicative of the hydroxyl group involved in hydrogen bonding. |

| Aromatic C-H Stretching | 3100 - 3000 | Medium intensity bands from the C-H bonds on the pyridine ring. |

| Aliphatic C-H Stretching | 2980 - 2850 | Medium to strong bands from the methyl and methylene groups. |

| C=C, C=N Ring Stretching | 1610 - 1560 | Strong to medium bands characteristic of the pyridine ring vibrations. |

| C-O Stretching | ~1050 | A strong band corresponding to the stretching of the primary alcohol C-O bond. |

The vibrational spectra provide significant insight into the intermolecular forces at play, primarily hydrogen bonding.

O-H Stretching Band: The most telling feature in the IR spectrum is the broad, strong absorption observed in the 3400-3200 cm⁻¹ region. This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the pyridine ring (O-H···N) or the hydroxyl oxygen of another molecule (O-H···O) in the condensed phase. In a dilute solution with a non-polar solvent, a sharper, higher-frequency "free" O-H stretching band might appear, alongside the broader band for associated molecules. The position and shape of this band are thus highly sensitive to the molecular environment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

Key expected fragmentation processes would include:

Alpha-cleavage: Cleavage of the C-C bond between the carbon bearing the hydroxyl group and the methylene carbon attached to the pyridine ring. This is a common pathway for alcohols. docbrown.info

Benzylic-type cleavage: Cleavage of the bond between the pyridine ring and the ethyl-alcohol side chain, which would be stabilized by the aromatic pyridine ring, likely resulting in a prominent ion.

Loss of water: Dehydration from the molecular ion is a characteristic fragmentation for alcohols. docbrown.info

Pyridine ring fragmentation: The substituted pyridine ring itself can undergo complex rearrangements and fragmentation.

Without experimental data, a definitive fragmentation table cannot be constructed.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. While specific experimental HRMS data for 4-Pyridineethanol, 2,6-dimethyl- has not been reported in the searched literature, its theoretical exact mass can be calculated from its molecular formula, C₉H₁₃NO. This calculated value is crucial for confirming the elemental composition in a research setting. rsc.org

The theoretical exact mass for the protonated molecule [M+H]⁺ is a key value for identification via techniques like ESI-QTOF. ufz.de

Table 1: Calculated High-Resolution Mass Spectrometry Data for 4-Pyridineethanol, 2,6-dimethyl-

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

| [M]⁺ | C₉H₁₃NO | 151.099714 |

| [M+H]⁺ | C₉H₁₄NO⁺ | 152.107529 |

| [M+Na]⁺ | C₉H₁₃NNaO⁺ | 174.089468 |

| [M+K]⁺ | C₉H₁₃KNO⁺ | 190.063407 |

This data is calculated based on the known atomic masses and has not been experimentally confirmed from the reviewed sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The absorption wavelength is influenced by the nature of the chromophores and auxochromes within the molecule.

Specific experimental UV-Vis absorption data, including the maximum absorption wavelength (λmax), for 4-Pyridineethanol, 2,6-dimethyl- in various solvents is not available in the cited literature. For comparison, related compounds like 2-amino-4,6-dimethylpyridine (B145770) have been studied, showing how substituents and solvent polarity affect the UV absorption spectrum. asianpubs.orgresearchgate.net The pyridine ring acts as the primary chromophore. The 2,6-dimethyl substitution and the 4-ethanol group (an auxochrome) would be expected to cause a bathochromic (red) shift compared to unsubstituted pyridine. A detailed analysis requires experimental measurement.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of the scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for 4-Pyridineethanol, 2,6-dimethyl-. Therefore, information regarding its crystal system, space group, unit cell dimensions, and solid-state packing is not available. Crystal structures for related molecules, such as 2,6-dimethyl-4-pyridone hemihydrate, have been determined, confirming the tautomeric pyridone form in the solid state for that specific compound. nih.gov However, this information cannot be directly extrapolated to 4-Pyridineethanol, 2,6-dimethyl-.

Computational Chemistry and Theoretical Investigations of 4 Pyridineethanol, 2,6 Dimethyl

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine optimized geometry, vibrational frequencies, and various electronic properties. For pyridine (B92270) derivatives, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or higher, which have shown good agreement with experimental data for similar systems. scbt.comnih.gov

The electronic structure of a molecule is fundamental to its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. thaiscience.inforesearchgate.net

For a molecule like 4-Pyridineethanol (B1362647), 2,6-dimethyl-, the HOMO is expected to be localized on the electron-rich pyridine ring and the oxygen atom of the ethanol (B145695) group, while the LUMO would likely be distributed over the aromatic ring system. researchgate.netnih.gov This distribution dictates how the molecule interacts with electrophiles and nucleophiles. Quantum chemical descriptors derived from these orbital energies, such as chemical potential, hardness, and electrophilicity, can quantify its reactivity. thaiscience.infoscifiniti.com

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.0 | LUMO - HOMO; indicates chemical stability |

| Chemical Potential (μ) | -4.0 | (EHOMO + ELUMO) / 2; relates to electronegativity |

| Chemical Hardness (η) | 2.5 | (ELUMO - EHOMO) / 2; measures resistance to charge transfer |

Note: The data in this table is illustrative for a generic pyridine derivative and not specific to 4-Pyridineethanol, 2,6-dimethyl-, for which direct data is not available.

DFT calculations are highly effective in predicting spectroscopic parameters, which can be compared with experimental data for structural validation.

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and intensities. These predicted spectra are invaluable for assigning experimental bands to specific molecular motions, such as the O-H stretch of the ethanol group, C-N stretching in the pyridine ring, and various bending modes. nih.govscifiniti.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. psu.edu This helps in assigning peaks in experimental NMR spectra to specific atoms in the molecule.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate UV-Visible absorption spectra by calculating the energies of electronic transitions. nih.gov This can predict the wavelength of maximum absorption (λmax) and helps understand the nature of the electronic transitions (e.g., n→π* or π→π*).

Computational chemistry provides a powerful lens for exploring potential reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated activation energies for a given reaction. nih.gov For 4-Pyridineethanol, 2,6-dimethyl-, this could involve studying its synthesis, oxidation of the alcohol group, or its participation in forming larger molecules. For instance, a study on the cyclization reaction of a related dimethylpyridine derivative showed that protonation at the pyridine nitrogen increases the acidity of the methyl groups, facilitating subsequent reactions. nih.gov Such computational pathways clarify reaction feasibility and selectivity, guiding synthetic efforts.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com For 4-Pyridineethanol, 2,6-dimethyl-, MD simulations could be used to:

Study its conformational flexibility, particularly the rotation around the C-C bond of the ethanol side chain.

Investigate its interactions and behavior in different solvents, such as water or organic solvents. mdpi.com

Simulate how it interacts with biological macromolecules or surfaces.

Explore the dynamics of combustion processes, as has been done for pyridine itself to understand the formation of byproducts. ucl.ac.uk

MD simulations offer insights into thermodynamic and transport properties that are not accessible through static quantum chemical calculations. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.com The Hirshfeld surface is mapped with properties like dnorm (which highlights close intermolecular contacts), shape index, and curvedness to analyze the nature and extent of different interactions. mdpi.comwhiterose.ac.uk

For a crystalline form of 4-Pyridineethanol, 2,6-dimethyl-, the presence of the hydroxyl group and the pyridine nitrogen atom would allow for strong hydrogen bonding (O-H···N or N-H···O, depending on tautomeric form). The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Typically, for organic molecules, H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing. mdpi.comnih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 46.1 |

| N···H/H···N | 20.4 |

| C···H/H···C | 17.4 |

| C···C | 6.9 |

| Other | 9.2 |

Note: This data is for a different pyridine derivative and serves as an example of the insights gained from Hirshfeld analysis.

Conformation and Tautomerism Studies

The structure of 4-Pyridineethanol, 2,6-dimethyl- is not rigid. Computational studies can explore its conformational landscape and potential for tautomerism.

Conformational Analysis: The ethanol side chain can rotate around the bond connecting it to the pyridine ring. Quantum chemical calculations can determine the relative energies of different conformers (e.g., gauche vs. anti) to identify the most stable three-dimensional structure. The planarity of the pyridine ring is generally maintained, but the substituent can adopt various orientations to minimize steric hindrance.

Tautomerism: Pyridine derivatives with hydroxyl groups can potentially exhibit tautomerism. For instance, 2-hydroxypyridine (B17775) exists in equilibrium with its tautomer, 2-pyridone, with the equilibrium being sensitive to the solvent. wuxibiology.com While the hydroxyl group in 4-Pyridineethanol is on the ethyl side chain and not directly on the ring, related compounds like dihydroxy-dimethylpyridines are known to exist in tautomeric forms. scifiniti.com Computational studies can calculate the relative energies of different tautomers to predict the predominant form under various conditions.

Derivatives and Analogues of 4 Pyridineethanol, 2,6 Dimethyl

Synthesis and Characterization of Substituted Pyridineethanol Compounds

The synthesis of substituted pyridineethanol compounds can be achieved through various established and novel organic chemistry methodologies. A common strategy involves the construction of the substituted pyridine (B92270) ring first, followed by the introduction or modification of the ethanol (B145695) side chain.

One approach to synthesizing pyridine derivatives involves a one-pot reaction, for instance, reacting chalcone (B49325) derivatives with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) to yield 2-amino-3-cyano-pyridine derivatives. google.com Another versatile method is the Pinner synthesis, which can be used to elaborate a side chain into a substituted pyridine ring. nih.gov For example, {1-[6-(dimethylamino)-2-naphthyl]ethylidene}malononitrile has been used as a starting material to construct 4-(2-naphthyl)pyridine (B14299408) derivatives. nih.gov

The synthesis of pyridineethanol derivatives can also be accomplished by reacting a pyridine derivative with an aldehyde in the presence of a base. google.com This method leverages the nucleophilicity of the pyridine compound to form a new carbon-carbon bond, leading to the desired ethanol side chain. For instance, reacting 4-methylpyridine (B42270) with acetaldehyde (B116499) in the presence of triethylamine (B128534) yields 4-pyridineethanol (B1362647). google.com

The characterization of these newly synthesized compounds is a critical step, ensuring the confirmation of their structures. A combination of spectroscopic techniques is typically employed. Fourier-transform infrared (FT-IR) spectroscopy is used to identify key functional groups, while ¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons and carbon atoms, respectively. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. For crystalline materials, X-ray crystallography can provide definitive proof of the three-dimensional structure. nih.gov

Structural Modifications of the Pyridine Ring

Modifications to the pyridine ring of 4-Pyridineethanol, 2,6-dimethyl- can profoundly alter its electronic properties and reactivity. These modifications can range from simple substitution at the remaining aromatic positions to more complex skeletal editing of the ring itself.

Substitution at the 4-position of the pyridine ring has been shown to be an effective way to regulate the electronic properties of the metal center in pyridinophane complexes. prepchem.com Introducing electron-withdrawing groups can lead to a significant shift to more positive redox potentials of the metal complex. prepchem.com This principle can be extended to other pyridine derivatives, where the introduction of various substituents on the ring can tune the ligand's basicity and conformational rigidity. prepchem.com

More advanced techniques involve the skeletal editing of the pyridine ring. A recently developed method allows for the direct transformation of pyridines into substituted benzenes and naphthalenes through an atom-pair swap from C=N to C=C. chemicalbook.com This one-pot, modular approach involves sequential dearomatization, [4+2] cycloaddition with dienophiles, and rearomatizing retrocycloaddition. chemicalbook.com This strategy offers a powerful tool for creating significant diversity in core structures, which is not achievable through simple peripheral editing. chemicalbook.com For example, both para- and ortho-substituted pyridines can be edited under standard conditions to produce corresponding naphthalenes, although steric hindrance from ortho-substituents may lower the reaction yields. chemicalbook.com

| Modification Type | Example Reagents/Conditions | Effect on Pyridine Ring | Reference |

| 4-Substitution | Dimethylamine at high temperature | Introduces an amino group at the 4-position | prepchem.com |

| Skeletal Editing | Acetylenedicarboxylates and pyruvates | Transforms the pyridine into a benzene (B151609) or naphthalene (B1677914) ring | chemicalbook.com |

| Cyclization | Richman-Atkins type cyclization | Forms macrocyclic pyridinophanes | prepchem.com |

Modifications of the Ethanol Side Chain

The ethanol side chain of 4-Pyridineethanol, 2,6-dimethyl- is a versatile functional group that can undergo a variety of chemical transformations, leading to a range of derivatives with different properties.

Oxidation: The primary alcohol of the ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid. This transformation introduces a new functional group that can participate in a different set of chemical reactions.

Esterification: The hydroxyl group can be esterified by reacting with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst. google.com This reaction is useful for protecting the hydroxyl group or for introducing new functionalities into the molecule. For example, 4-(2-Hydroxyethyl)pyridine is used as a reagent for the protection of carboxyl groups as their 2-(4-pyridyl)ethyl esters. chemicalbook.com

Etherification: The formation of an ether linkage is another common modification. This can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

Reduction of Related Functional Groups: The ethanol side chain can also be synthesized from other functional groups. For instance, 4-pyridineethanol can be synthesized by the reduction of 4-pyridineacetic acid ethyl ester using a reducing agent like lithium aluminum hydride. prepchem.com

| Modification Reaction | Reagents | Product Functional Group | Reference |

| Esterification | Carboxylic acid, acid catalyst | Ester | google.com |

| Reduction | Lithium aluminum hydride | Alcohol (from ester) | prepchem.com |

| Side Chain Formation | Aldehyde, base | Alcohol | google.com |

Impact of Structural Variations on Chemical Properties and Reactivity

The structural variations discussed in the preceding sections have a direct and predictable impact on the chemical properties and reactivity of the resulting analogues of 4-Pyridineethanol, 2,6-dimethyl-.

Modifications to the pyridine ring, such as the introduction of electron-withdrawing or electron-donating substituents, directly influence the electron density of the aromatic system and the basicity of the nitrogen atom. As demonstrated in studies of pyridinophane complexes, substituting the 4-position of the pyridine ring provides a handle to regulate the electronic properties of a coordinated metal center and its catalytic activity. prepchem.com

Changes to the ethanol side chain also alter the molecule's characteristics. Esterification or etherification of the hydroxyl group, for instance, will decrease the polarity of that part of the molecule and remove its ability to act as a hydrogen bond donor. This can affect solubility, boiling point, and how the molecule interacts with other substances.

The combination of modifications to both the ring and the side chain can lead to compounds with tailored properties. For example, the development of conjugated polymers containing 2,6-substituted pyridine derivatives has led to novel sensors for metal ions. google.com The specific structure of the polymer, including the meta-substituted pyridine, provides the necessary spatial arrangement for the selective binding of metal ions like palladium. google.com The binding event can be observed through changes in the material's UV-Vis absorption and fluorescence spectra. google.com

Advanced Materials and Polymer Science Applications

Integration into Polymeric Materials (e.g., Vinylpyridine Copolymers)

While direct studies on the polymerization of a vinyl-functionalized derivative of 4-Pyridineethanol (B1362647), 2,6-dimethyl- are not widely documented, the closely related compound 4-Pyridineethanol is known to be a precursor in the production of vinylpyridine polymers. These polymers find applications in various industrial products, including coatings and adhesives. The introduction of the 2,6-dimethyl substitution on the pyridine (B92270) ring would be expected to influence the properties of such polymers.

The steric hindrance provided by the two methyl groups adjacent to the nitrogen atom in 4-Pyridineethanol, 2,6-dimethyl- would likely reduce the nucleophilicity of the pyridine nitrogen. This could be advantageous in certain polymerization reactions by minimizing side reactions involving the nitrogen atom. Furthermore, the presence of the hydroxyl group offers a reactive site for post-polymerization modification, allowing for the grafting of other molecules or the creation of cross-linked polymer networks. This dual functionality opens up possibilities for creating stimuli-responsive polymers, where changes in pH could protonate the pyridine nitrogen, leading to conformational changes in the polymer structure and altering its physical properties. d-nb.infonih.gov

| Property | Potential Influence of 2,6-dimethyl- substitution |

| Polymerization Reactivity | May alter monomer reactivity and polymerization kinetics. |

| Polymer Solubility | Increased hydrophobicity due to methyl groups could affect solubility in various solvents. |

| Stimuli-Responsiveness | The pKa of the pyridine nitrogen would be different from unsubstituted polyvinylpyridine, potentially shifting the pH range of responsiveness. |

| Thermal Stability | The methyl groups might enhance the thermal stability of the resulting polymer. |

Application in the Synthesis of Porous Coordination Polymers (PCPs) or Metal-Organic Frameworks (MOFs)

The pyridine and alcohol functionalities of 4-Pyridineethanol, 2,6-dimethyl- make it a promising candidate as a ligand for the construction of Porous Coordination Polymers (PCPs) or Metal-Organic Frameworks (MOFs). Although direct synthesis of MOFs using this specific ligand is not yet reported in detail, research on structurally similar ligands provides strong evidence for its potential. For instance, pyridine-2,6-dimethanol (H2pdm), a related di-alcohol, has been successfully employed in combination with other ligands to create novel mixed-ligand MOFs. d-nb.info

In one study, the use of pyridine-2,6-dimethanol with benzene-1,4-dicarboxylic acid (H2bdc) led to the formation of new two-dimensional and three-dimensional MOFs with zinc (II) and manganese (II) ions. d-nb.info The pyridine-2,6-dimethanol ligand participated in the formation of the framework's secondary building units (SBUs). d-nb.info This demonstrates the capability of pyridine-alkanol compounds to act as effective linkers in MOF synthesis. The 4-Pyridineethanol, 2,6-dimethyl- ligand could similarly chelate to metal centers, with the hydroxyl group either remaining as a pendant functional group within the pores of the MOF or participating in the coordination network. The steric bulk of the methyl groups would influence the coordination geometry around the metal centers and the resulting framework topology.

Table of Mixed-Ligand MOFs with a Structurally Similar Ligand

| MOF | Metal Ion | Ligands | Framework Topology |

|---|---|---|---|

| [Zn3(bdc)2(Hpdm)2]n | Zn(II) | Pyridine-2,6-dimethanol (Hpdm-), Benzene-1,4-dicarboxylate (bdc2-) | 2D square lattice (sql) |

| [Mn3(bdc)2(Hpdm)2]n | Mn(II) | Pyridine-2,6-dimethanol (Hpdm-), Benzene-1,4-dicarboxylate (bdc2-) | 2D square lattice (sql) |

| [Mn3(bdc)3(H2pdm)2]n | Mn(II) | Pyridine-2,6-dimethanol (H2pdm), Benzene-1,4-dicarboxylate (bdc2-) | 3D primitive cubic (pcu) |

Data sourced from a study on mixed-ligand MOFs using pyridine-2,6-dimethanol (H2pdm). d-nb.info

Role in Functional Coatings and Surfaces

The application of 4-Pyridineethanol, 2,6-dimethyl- in functional coatings and for the modification of surfaces is an area of significant potential, though specific research is limited. The hydroxyl group is a key feature, allowing the molecule to be chemically bonded to a variety of substrates. For instance, it could be used to modify the surface of materials like silica (B1680970) or other metal oxides through condensation reactions, creating a surface layer with the specific chemical characteristics of the 2,6-dimethylpyridine (B142122) moiety.

Such functionalized surfaces could exhibit tailored properties, including:

Controlled Wettability: The balance between the relatively hydrophobic dimethyl-substituted pyridine ring and the polar hydroxyl group could be used to control the surface energy and, therefore, its wettability.

Catalytic Activity: If the surface-grafted pyridine groups are used to coordinate with metal ions, the resulting surface could act as a heterogeneous catalyst.

Biocompatibility and Antifouling: Pyridine-containing polymers and surfaces can exhibit resistance to biofouling, an important property for medical devices and marine applications.

The incorporation of 4-Pyridineethanol, 2,6-dimethyl- into polymer coatings, potentially as a comonomer in vinylpyridine-based systems, could impart these properties to the coated surface. The steric hindrance of the methyl groups might also enhance the stability of the coating by protecting the pyridine nitrogen from certain chemical attacks.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 4-Pyridineethanol (B1362647), 2,6-dimethyl-. Current synthetic strategies often rely on multi-step processes that may involve harsh reaction conditions and the use of hazardous reagents. Green chemistry principles are expected to drive the innovation of novel synthetic pathways.

One promising approach involves the direct hydroxymethylation of 2,6-lutidine. This could potentially be achieved through catalytic reactions utilizing formaldehyde (B43269) or its equivalents. The development of highly selective catalysts will be crucial to control the regioselectivity of the reaction and favor the formation of the desired 4-substituted product.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Hydroxymethylation | Fewer reaction steps, potentially higher atom economy. | Development of selective catalysts for C-H activation at the 4-position of 2,6-lutidine. |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste. | Identification and engineering of enzymes for the regioselective hydroxymethylation of 2,6-lutidine. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters in continuous flow systems for the synthesis of the target compound. |

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

The chemical reactivity of 4-Pyridineethanol, 2,6-dimethyl- remains largely unexplored, offering a fertile ground for fundamental research. The interplay between the nucleophilic hydroxyl group and the electronically distinct pyridine (B92270) ring is expected to give rise to a rich and diverse chemistry.

Future studies will likely investigate the reactivity of the hydroxyl group in various chemical transformations. This includes its use as a precursor for the synthesis of a wide range of derivatives through esterification, etherification, and other functional group interconversions. The steric hindrance provided by the two methyl groups on the pyridine ring may influence the reactivity of the adjacent hydroxyl group, leading to unique selectivity in certain reactions.

Moreover, the pyridine nitrogen atom can be targeted for quaternization reactions, leading to the formation of pyridinium (B92312) salts with potential applications as ionic liquids or phase-transfer catalysts. The electronic properties of the pyridine ring can also be modulated through substitution reactions, further expanding the chemical space accessible from this starting material.

Design of Advanced Catalytic Systems Incorporating 4-Pyridineethanol, 2,6-dimethyl-

The structural features of 4-Pyridineethanol, 2,6-dimethyl- make it an attractive ligand for the design of novel catalytic systems. The pyridine nitrogen atom can coordinate to a variety of metal centers, while the hydroxyl group can act as a hemilabile ligand or be further functionalized to create bidentate or polydentate ligand architectures.

Research in this area will focus on the synthesis of coordination complexes with transition metals and the evaluation of their catalytic activity in a range of organic transformations. The steric bulk of the 2,6-dimethyl groups is anticipated to play a crucial role in controlling the coordination environment around the metal center, potentially leading to catalysts with high selectivity and activity.

Potential applications for such catalytic systems include hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The ability to tune the electronic and steric properties of the ligand by modifying the pyridine ring or the ethanol (B145695) side chain will provide a powerful tool for the rational design of catalysts with tailored reactivity.

Integration into New Material Science Architectures with Tailored Properties

The bifunctional nature of 4-Pyridineethanol, 2,6-dimethyl- makes it a versatile building block for the construction of new materials with tailored properties. The hydroxyl group can be utilized for polymerization reactions, allowing for the incorporation of the 2,6-dimethylpyridine (B142122) moiety into polymer backbones or as pendant groups.

The resulting polymers could exhibit interesting properties such as metal-coordinating capabilities, pH-responsiveness, and self-assembly behavior. These materials could find applications in areas such as drug delivery, sensing, and catalysis. For instance, polymers containing this moiety could be used to create smart materials that respond to changes in their environment.

Furthermore, the ability of the pyridine nitrogen to participate in hydrogen bonding and coordination interactions can be exploited for the design of supramolecular assemblies and metal-organic frameworks (MOFs). The specific geometry and electronic properties of 4-Pyridineethanol, 2,6-dimethyl- could lead to the formation of novel network structures with unique porous and catalytic properties.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding of Structure-Reactivity Relationships

To fully unlock the potential of 4-Pyridineethanol, 2,6-dimethyl-, a deeper understanding of its structural and electronic properties is required. Advanced spectroscopic techniques, such as multidimensional NMR spectroscopy and X-ray crystallography, will be instrumental in elucidating its three-dimensional structure and conformational dynamics.

Computational modeling, including density functional theory (DFT) calculations, will provide valuable insights into its electronic structure, reactivity, and the mechanisms of its chemical transformations. These theoretical studies will complement experimental findings and guide the rational design of new synthetic routes, catalysts, and materials.

Q & A

Q. Advanced

- Waste management : Segregate halogenated solvents (e.g., CHCl₃) and metal catalysts for certified disposal.

- Ventilation : Use fume hoods during Pd catalyst handling to prevent inhalation.

- Green alternatives : Explore microwave-assisted synthesis to reduce solvent volumes and reaction times by 40–60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.